1,3-Dichloroacetone

Beschreibung

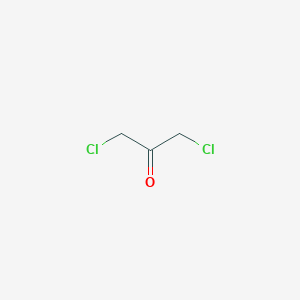

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNMBRGCANLOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021577 | |

| Record name | 1,3-Dichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloroacetone appears as a crystalline solid. Denser than water and insoluble in water. Inhalation of dust or powder may cause adverse health reactions. | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

343 °F at 760 mmHg (EPA, 1998), 173.4 °C | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

> 10% in water, > 10% in ethanol, > 10% in ether | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3826 at 114.8 °F (EPA, 1998) - Denser than water; will sink, 1.3826 at 46 °C/4 °C | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Prisms or needles, Plates, needles on distillation | |

CAS No. |

534-07-6 | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bischloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFH8559WS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 °F (EPA, 1998), 45 °C | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloroacetone: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloroacetone is a reactive crystalline solid that serves as a versatile intermediate in organic synthesis.[1] This document provides a comprehensive overview of its chemical and physical properties, molecular structure, and key applications. Detailed experimental protocols for its synthesis and its use in forming bicyclic peptides are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide includes tabulated quantitative data and visual diagrams to clearly illustrate its characteristics and reaction pathways.

Chemical Structure and Identification

This compound, with the IUPAC name 1,3-dichloropropan-2-one, is a ketone where the hydrogen atoms at positions 1 and 3 of propan-2-one are substituted by chlorine atoms.[1]

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a white to colorless crystalline solid.[2][3] It is denser than water and has limited solubility in water, but is very soluble in alcohol and diethyl ether.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₂O | [1] |

| Molecular Weight | 126.97 g/mol | [1] |

| Melting Point | 39-41 °C | [5] |

| Boiling Point | 173 °C | [5] |

| Density | 1.383 g/mL at 25 °C | [5] |

| Vapor Density | 4.38 (vs air) | [5] |

| Vapor Pressure | <0.1 mmHg at 20 °C | [5] |

| Water Solubility | 27.9 g/L at 20 °C | [3] |

| Appearance | White or colorless crystals | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectra available | [1][6] |

| ¹³C NMR | Spectra available | [7] |

| IR Spectra | Spectra available | [1] |

| Mass Spectrometry (GC-MS) | Spectra available | [1][8][9] |

Synthesis and Reactions

This compound is a valuable building block in organic synthesis, utilized in the preparation of citric acid and as an intermediate in the synthesis of pharmaceuticals like famotidine.[2][10] It is also employed as an acceptor substrate in cross-aldol reactions.[2]

Synthesis

A common laboratory preparation involves the oxidation of 1,3-dichloro-2-propanol.[11] Another method is the chlorination of acetone.[12]

DOT Script for Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Key Reactions

This compound undergoes reactions with various nucleophiles. For instance, it reacts with phenols and can be used to link cysteine side-chains in peptides.[13]

DOT Script for Key Reactions

Caption: Key reactions involving this compound.

Experimental Protocols

Synthesis of this compound from 1,3-Dichloro-2-propanol

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

1,3-Dichloro-2-propanol (glycerol α,γ-dichlorohydrin)

-

Commercial sodium dichromate

-

Concentrated sulfuric acid

-

Water

-

Ice

-

Petroleum ether

Equipment:

-

2-L flask

-

Mechanical stirrer

-

Thermometer

-

Water bath

-

Büchner funnel

-

Laboratory centrifuge

-

250-cc distilling flask with an air condenser

-

Vacuum desiccator

Procedure:

-

In a 2-L flask, combine 375 g (1.3 moles) of commercial sodium dichromate, 225 cc of water, and 300 g (2.3 moles) of 1,3-dichloro-2-propanol.

-

Place the flask in a water bath and equip it with a mechanical stirrer and a thermometer.

-

While vigorously stirring the mixture, slowly add a solution of 450 g (245 cc) of concentrated sulfuric acid diluted with 115 g of water over a period of seven to eight hours. Maintain the reaction temperature between 20°C and 25°C by adding ice to the water bath as needed.

-

After the acid addition is complete, continue stirring for an additional sixteen to seventeen hours. The water bath can be allowed to reach room temperature during this time.

-

Add 300–800 cc of water to dissolve the chromium salts.

-

Rapidly filter the crystalline mass using a Büchner funnel and press as dry as possible.

-

Transfer the crystals to a laboratory centrifuge and spin for several minutes.

-

Wash the crystals in the centrifuge with approximately 15–25 cc of ice water, followed by 10–15 cc of cold petroleum ether. Centrifuge until the crystals are as dry as possible.

-

Dry the crude this compound in a vacuum desiccator over sulfuric acid overnight. The expected yield of the crude product is about 220 g.

-

Purify the crude product by distillation using a 250-cc distilling flask with an air condenser. Collect the fraction boiling between 170–175°C. The purified product will solidify in the receiver as a white crystalline mass. The expected yield is 200–220 g (68–75% of the theoretical amount).

Dimerization of Cyclic Peptides using this compound

This protocol is a representative example of using this compound for peptide ligation, adapted from a study on bicyclic peptide synthesis.[4][5]

Materials:

-

Cyclic peptide monomer with free cysteine residues

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

50 mM Ammonium bicarbonate (NH₄HCO₃) buffer (pH 8.0)

-

This compound (DCA) solution (40 mM in DMF)

-

Water

-

Dimethylformamide (DMF)

Equipment:

-

Reaction vials

-

Shaker

-

RP-LCMS for analysis

Procedure:

-

Prepare a stock solution of the cyclic peptide (e.g., 40 mM in water).

-

To 0.32 µmol of the peptide, add 1.1 equivalents of TCEP (from a 100 mM stock in water).

-

Dilute the reaction mixture to a final peptide concentration of 4 mM with 50 mM NH₄HCO₃ buffer (pH 8.0).

-

Gently shake the mixture for 15 minutes.

-

Add the first aliquot of 0.275 equivalents of the 40 mM DCA solution in DMF.

-

Allow the reaction to proceed for 30 minutes. Monitor the reaction progress by diluting a small aliquot (e.g., 5 µL in 15 µL of water) and analyzing by RP-LCMS.

-

Add a second aliquot of 0.275 equivalents of the DCA solution.

-

Continue the reaction until completion, monitoring as needed.

-

The resulting bicyclic peptide can be purified by preparative RP-HPLC.

Safety and Handling

This compound is a highly toxic and corrosive substance.[4] It may be fatal if inhaled, swallowed, or absorbed through the skin.[4] It is a vesicant, causing blistering of the skin, and a lachrymator, causing tearing. Contact with eyes can cause severe irritation and may be fatal.

Precautions:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Avoid breathing dust, vapor, mist, or gas.[12]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong bases, and reducing agents.[3][12] It is recommended to store it refrigerated (below 4°C/39°F).

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a chemical of significant interest to researchers in organic synthesis and drug development due to its reactivity and utility as a synthetic intermediate. A thorough understanding of its chemical properties, structure, and safe handling procedures is paramount for its effective and safe utilization. The experimental protocols provided herein offer a practical starting point for the synthesis and application of this versatile compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2005097722A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. CN1938252A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. GB2028796A - Continuous preparation of 1,3-D1 chloroacetone from (monochloro) acetone - Google Patents [patents.google.com]

- 10. This compound: A Robust Reagent for Preparing Bicyclic Peptides | Semantic Scholar [semanticscholar.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 13. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

Synthesis of 1,3-Dichloroacetone from Glycerol Dichlorohydrin: An In-depth Technical Guide

Introduction

1,3-Dichloroacetone (DCA) is a reactive crystalline solid and a valuable intermediate in various chemical syntheses.[1][2] Its applications range from being a precursor in the synthesis of citric acid and the pharmaceutical ingredient famotidine to its use as a cross-linking agent in peptide and polymer chemistry.[1][3][4][5] One of the primary and well-documented methods for its preparation is the oxidation of glycerol dichlorohydrin (1,3-dichloro-2-propanol).[2][6] This guide provides a comprehensive overview of this synthesis, detailing experimental protocols, comparing various oxidative methods, and presenting relevant data for researchers and professionals in chemical and drug development.

The overall synthesis is a two-step process starting from glycerol, which is first chlorinated to form the intermediate glycerol 1,3-dichlorohydrin. This intermediate is then oxidized to yield the final product, this compound.[3][7]

Caption: Overall synthetic pathway from Glycerol to this compound.

Core Synthesis: Oxidation of Glycerol Dichlorohydrin

The conversion of the secondary alcohol group in glycerol 1,3-dichlorohydrin to a ketone is the critical step in this synthesis. Various oxidizing agents and conditions have been employed to achieve this transformation effectively.

Method 1: Chromic Acid Oxidation

A classic and robust method for this oxidation utilizes a mixture of sodium dichromate and sulfuric acid. This procedure is well-documented and provides a good yield of this compound.[6]

Experimental Protocol:

-

Reagents:

-

Glycerol α,γ-dichlorohydrin (1,3-dichloro-2-propanol)

-

Commercial sodium dichromate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Ice

-

Petroleum ether (for washing)

-

-

Procedure:

-

Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and a thermometer, combine 375 g (1.3 moles) of sodium dichromate, 225 cc of water, and 300 g (2.3 moles) of glycerol α,γ-dichlorohydrin.[6] The flask is placed in a water bath to maintain temperature control.

-

Oxidation: Vigorously stir the mixture. Slowly add a solution of 450 g of concentrated sulfuric acid diluted with 115 g of water over 7 to 8 hours. The reaction temperature must be strictly maintained between 20°C and 25°C, using ice in the water bath as needed.[6] Temperatures below 20°C result in a very slow reaction, while temperatures above 25°C can lead to over-oxidation of the product.[6]

-

Stirring: After the acid addition is complete, continue stirring for an additional 16 to 17 hours. During this period, the flask can be allowed to come to room temperature as little heat is evolved.[6]

-

Isolation: Add sufficient water (300–800 cc) to dissolve the pasty chromium salts that have formed.[6] Filter the resulting crystalline mass of this compound rapidly using a Büchner funnel, sucking the crystals as dry as possible.

-

Washing: Transfer the crude crystals to a laboratory centrifuge. Wash the crystals sequentially with 15–25 cc of ice water and then with 10–15 cc of cold petroleum ether, centrifuging until dry after each wash.[6]

-

Drying and Purification: Dry the crude product (approx. 220 g) in a vacuum desiccator over sulfuric acid overnight. The final product can be purified by distillation using an air condenser. Collect the fraction boiling at 170–175°C, which solidifies into a white crystalline mass.[6] The final yield is typically between 200–220 g (68–75%).[6]

-

Experimental Workflow Diagram:

Caption: Detailed workflow for the synthesis of this compound via chromic acid oxidation.

Method 2: Heterogeneous Catalysis with PV-PCC

Alternative methods using milder or supported reagents have been developed to improve reaction conditions and simplify work-up. One such method uses polyvinyl-pyridinium chlorochromate (PV-PCC) as a heterogeneous catalyst.[3]

Experimental Protocol:

-

Reagents:

-

1,3-Dichloropropanol (Glycerol Dichlorohydrin)

-

Orthoperiodic acid (H₅IO₆)

-

Polyvinyl-pyridinium chlorochromate (PV-PCC) resin

-

Acetonitrile (solvent)

-

-

Procedure:

-

Setup: To a round bottom flask, add 0.529 g (1.5 mmol) of orthoperiodic acid and 10 mL of acetonitrile. Stir the suspension vigorously for 15 minutes.[3]

-

Reaction: Add 0.031 g (0.07 mmol) of PV-PCC resin and 0.20 g (1.55 mmol) of 1,3-dichloropropanol to the flask.[3]

-

Stirring: Allow the reaction to proceed under strong stirring at room temperature for 3 hours.[3]

-

Isolation: Filter the reaction mixture to remove the heterogeneous resin. The filtrate, containing the product, can then be further processed.[3]

-

Comparison of Synthetic Approaches

Different oxidative systems offer trade-offs in terms of yield, reaction time, and experimental complexity. The chromic acid method is high-yielding but requires long reaction times and careful temperature control. Modern methods may offer faster reactions under milder conditions.

Quantitative Data Summary

| Method | Oxidizing Agent | Molar Ratio (Oxidant:Substrate) | Reaction Time | Temperature | Yield | Reference |

| Classic | Na₂Cr₂O₇ / H₂SO₄ | ~0.57 : 1 | ~24 hours | 20-25°C | 68-75% | [6] |

| Optimized | Na₂Cr₂O₇ / H₂SO₄ | 1 : 2 | 5 hours | 23-27°C | 79.6% | [8] |

| Heterogeneous | PV-PCC / H₅IO₆ | Catalytic | 3 hours | Room Temp. | High Conv. | [3] |

Logical Comparison of Methods

Caption: Comparison of chromic acid and heterogeneous catalysis methods for synthesis.

Physicochemical and Safety Data

Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄Cl₂O | [1][2] |

| Molecular Weight | 126.97 g/mol | [1] |

| Appearance | White or colorless crystalline solid | [1][2] |

| Melting Point | 43 °C | [1] |

| Boiling Point | 170-175 °C (at 760 mmHg) | [1][6] |

| Synonyms | Bis(chloromethyl) ketone, sym-Dichloroacetone | [2] |

Safety and Handling Precautions

This compound is a hazardous substance that must be handled with extreme caution in a well-ventilated fume hood.

-

Toxicity: The compound is poisonous by inhalation and may be fatal if inhaled, swallowed, or absorbed through the skin.[1]

-

Irritant: It is extremely lachrymatory (tear-inducing) and can cause severe irritation and blistering of the skin.[1][6] Contact may cause burns to the skin and eyes.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound.

Conclusion

The synthesis of this compound from glycerol dichlorohydrin is a well-established transformation in organic chemistry. The traditional method using chromic acid provides high yields but involves harsh conditions and problematic waste streams. Newer methods utilizing heterogeneous catalysts like PV-PCC offer milder conditions and simplified purification, aligning with modern goals of sustainable chemistry. The choice of method will depend on the specific requirements of the laboratory or industrial setting, balancing factors such as scale, cost, reaction time, and environmental impact. For all methods, strict adherence to safety protocols is paramount due to the hazardous nature of the product.

References

- 1. Cas 534-07-6,this compound | lookchem [lookchem.com]

- 2. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

1,3-dichloroacetone reaction kinetics and mechanism

An In-depth Technical Guide to the Reaction Kinetics and Mechanisms of 1,3-Dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DCA) is a bifunctional electrophilic reagent with significant applications in organic synthesis and bioconjugation. Its reactivity is characterized by the presence of a central carbonyl group and two primary carbon atoms bonded to chlorine, making it susceptible to nucleophilic attack at multiple sites. This guide provides a comprehensive overview of the reaction kinetics and mechanisms of this compound, with a focus on its hydration and reactions with nucleophiles. The information presented is intended to be a valuable resource for researchers in chemistry and drug development.

Reversible Hydration of this compound

The carbonyl group of this compound is subject to reversible hydration to form the corresponding gem-diol. The kinetics and mechanism of this reaction have been studied in various solvent systems and in the presence of catalysts.

Reaction Mechanism

The uncatalyzed hydration of this compound in aqueous organic solvents is proposed to proceed through a cyclic transition state involving three water molecules.[1] This mechanism involves a stepwise transfer of protons rather than a synchronous motion.[1] In the presence of catalysts, such as triethylamine or benzoic acid, one or two water molecules in the transition state can be replaced by the catalyst molecule, respectively.[1]

A diagram illustrating the proposed uncatalyzed hydration mechanism is presented below.

Caption: Proposed cyclic transition state for the uncatalyzed hydration of this compound.

Kinetics of Hydration

The kinetics of the reversible hydration of this compound have been investigated spectrophotometrically in dioxane and acetonitrile solutions over a wide range of water concentrations.[1] The reaction is subject to catalysis by micelles and other species.

Table 1: Rate and Equilibrium Constants for the Reversible Hydration of this compound Catalyzed by Micellar Aerosol-OT (AOT) in Carbon Tetrachloride. [2][3]

| Reaction | Medium | Rate Enhancement Range | Dehydration Rate Enhancement Range |

| Hydration | Water-AOT | 1,808 to 111 | 508 to 64 |

| Hydration | D₂O-AOT | 1,619 to 124 | 1,788 to 104 |

Note: Rate enhancements are relative to water-dioxan or D₂O-dioxan mixtures. Equilibrium constants for hydration are also higher in the presence of AOT.[2][3]

Experimental Protocol: Kinetic Measurement of Hydration

A detailed experimental protocol for studying the kinetics of this compound hydration is described by Bell et al. (1971).[1] A summary of the methodology is provided below.

Objective: To determine the rate constants for the reversible hydration of this compound.

Method: Spectrophotometry.

Procedure:

-

Solutions of this compound in the desired solvent (e.g., dioxane, acetonitrile) with varying concentrations of water are prepared.

-

For catalyzed reactions, the catalyst (e.g., triethylamine, benzoic acid) is added to the solution.

-

The reaction is initiated by mixing the reagents.

-

The change in absorbance at a specific wavelength corresponding to the carbonyl group of this compound is monitored over time using a spectrophotometer.

-

The temperature of the reaction mixture is maintained at a constant value.

-

The rate constants for the forward (hydration) and reverse (dehydration) reactions are calculated from the kinetic data.

Reactions with Nucleophiles

This compound is a potent electrophile that readily reacts with various nucleophiles. A common application is its use as a cross-linking agent to bridge two nucleophilic residues, particularly cysteine thiols in peptides and proteins.[4][5]

Reaction Mechanism with Thiols (SN2 Reaction)

The reaction of this compound with cysteine residues in peptides proceeds via a sequential SN2 mechanism. The thiol group of a cysteine residue acts as a nucleophile, attacking one of the electrophilic carbon atoms of DCA and displacing a chloride ion. This forms a monofunctionalized intermediate. A second cysteine residue then reacts with the remaining chloromethyl group to form a stable thioether bridge.[4][5]

The workflow for the dimerization of cyclic peptides using this compound is depicted below.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Kinetics of the reversible hydration of this compound catalysed by micellar aerosol-OT in carbon tetrachloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Kinetics of the reversible hydration of this compound catalysed by micellar aerosol-OT in carbon tetrachloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical Properties of Crystalline 1,3-Dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of crystalline 1,3-dichloroacetone. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or encounter it as a metabolite. This guide includes a summary of quantitative data, detailed experimental protocols, and a visualization of its metabolic pathway.

Core Physical and Chemical Properties

This compound, with the chemical formula C₃H₄Cl₂O, is a halogenated ketone that exists as a crystalline solid at room temperature.[1][2] It is also known by several synonyms, including bis(chloromethyl) ketone and 1,3-dichloro-2-propanone.[2] The compound is recognized for its role as an intermediate in organic synthesis, including in the production of citric acid.[2][3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Weight | 126.97 g/mol | [2] |

| Melting Point | 39-45 °C (102.2-113 °F) | [1][2][3][4] |

| Boiling Point | 173-173.4 °C (343.4-344.1 °F) at 760 mmHg | [1][2][3][4] |

| Density | 1.383 g/cm³ at 25 °C | [4][5] |

| Vapor Density | 4.38 (relative to air) | [1][2] |

| Solubility in Water | 27.9 g/L at 20 °C | [6] |

| Solubility in Organic Solvents | Soluble in ethanol and ether. | [7] |

| Appearance | White to pale yellow crystalline solid. | [2][5] |

| CAS Number | 534-07-6 | [2] |

Metabolic Pathway and Biological Significance

While primarily used in chemical synthesis, this compound has been identified as a highly mutagenic metabolite in biological systems. Specifically, it is formed during the metabolism of 2,3-dichloro-1-propene in rats. The bioactivation process involves the P450 enzyme system, which catalyzes the epoxidation of the parent compound, leading to the formation of this compound. This reactive intermediate is then further metabolized. Understanding this pathway is crucial for toxicological assessments and in the development of drugs where similar structures may be present.

Metabolic formation of this compound.

Experimental Protocols for Physical Property Determination

The following section outlines the general methodologies for determining the key physical properties of crystalline this compound. Due to the hazardous nature of this compound (toxic and corrosive), all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Workflow for Physical Property Analysis

The logical flow for characterizing a sample of crystalline this compound is outlined in the diagram below.

Experimental workflow for physical characterization.

Melting Point Determination (Capillary Method)

-

Sample Preparation : A small amount of finely powdered, dry crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : A calibrated melting point apparatus is used.

-

Procedure : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Boiling Point Determination (Distillation Method)

-

Apparatus : A standard micro-distillation apparatus is assembled in a fume hood.

-

Procedure : A small volume of molten this compound is placed in the distillation flask with a boiling chip. The apparatus is heated gently. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

Data Recording : The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected. The atmospheric pressure should also be recorded.

Density Measurement (Pycnometer Method)

-

Apparatus : A calibrated pycnometer of a known volume.

-

Procedure :

-

The empty pycnometer is weighed.

-

The pycnometer is filled with molten this compound at a constant temperature (e.g., 25 °C in a water bath), and the excess is removed.

-

The filled pycnometer is weighed.

-

The pycnometer is then cleaned and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed again.

-

-

Calculation : The density is calculated using the weights and the known volume of the pycnometer.

Solubility Determination

-

Procedure : A small, accurately weighed amount of crystalline this compound is added to a known volume of the solvent (e.g., water, ethanol, ether) in a test tube at a specific temperature.

-

Observation : The mixture is agitated, and the dissolution is observed. If the solid dissolves completely, more solute is added until saturation is reached.

-

Quantification : The solubility is expressed as the mass of solute that dissolves in a given volume or mass of solvent at that temperature. For a qualitative assessment, the terms soluble, slightly soluble, or insoluble can be used.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care. It is classified as toxic and corrosive.[5] Inhalation, ingestion, or skin contact can be harmful.[5] It is a vesicant (causes blistering) and a lachrymator (causes tearing).[5] Appropriate safety precautions, including the use of a fume hood and proper PPE, are mandatory. In case of exposure, immediate medical attention should be sought.

References

- 1. Metabolism of 2,3-dichloro-1-propene in the rat. Consideration of bioactivation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CAS 534-07-6: this compound | CymitQuimica [cymitquimica.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1,3-Dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of 1,3-dichloroacetone in water and various organic solvents. The information is intended to support research, development, and safety protocols involving this highly reactive compound.

Introduction to this compound

This compound (CAS No. 534-07-6), also known as 1,3-dichloro-2-propanone, is a halogenated ketone that presents as a white to pale yellow crystalline solid.[1] It is a valuable intermediate in organic synthesis, notably in the production of citric acid and complex multicyclic peptides.[2][3][4] Its reactivity is driven by the presence of a central carbonyl group and two electrophilic carbon atoms bonded to chlorine, making it susceptible to nucleophilic substitution reactions.[5]

However, this compound is also a hazardous substance, classified as a lachrymator and a vesicant (blistering agent).[1] It is extremely toxic and may be fatal if swallowed, inhaled, or absorbed through the skin.[1][6][7] A thorough understanding of its physical properties, including solubility, is critical for its safe handling, application in reaction chemistry, and the development of purification and extraction processes.

Solubility Profile of this compound

The solubility of this compound varies significantly across different solvent classes. While it exhibits limited solubility in water, it is generally highly soluble in common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Solubility Value | Temperature (°C) | Source(s) |

| Aqueous Solvents | ||||

| Water | Protic | 27.9 g/L | 20 | [8][9][10] |

| >10% (w/v) | Not Specified | [2] | ||

| "Soluble" | Not Specified | [1][3][4][11][12] | ||

| Organic Solvents | ||||

| Toluene | Aromatic Hydrocarbon | 464 g/L | 20 | [9][10] |

| Ethanol | Alcohol | "Very Soluble" / >10% (w/v) | Not Specified | [2][3][4][5][11] |

| Diethyl Ether | Ether | "Very Soluble" | Not Specified | [3][4][5][11] |

| Hexane | Aliphatic Hydrocarbon | "Soluble" | Not Specified | [9][10] |

| Acetone | Ketone | "Slightly Soluble" | Not Specified | [9][10] |

| Benzene | Aromatic Hydrocarbon | "Slightly Soluble" | Not Specified | [9][10] |

| Chloroform | Halogenated Hydrocarbon | "Slightly Soluble" | Not Specified | [9][10] |

| Methanol | Alcohol | "Slightly Soluble" | Not Specified | [9][10] |

Note: There are conflicting reports in the literature regarding water solubility, with some sources describing it as "insoluble".[2][13] However, the most specific quantitative data indicates a solubility of 27.9 g/L at 20°C.[8][9][10]

Experimental Protocol for Solubility Determination

While the specific methods used to generate the data in Table 1 are not detailed in the source documents, a standard and widely accepted method for determining the solubility of a solid compound like this compound is the Shake-Flask Method . The following is a generalized protocol based on established laboratory techniques.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (≥95% purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 20°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by sampling at various time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

Visualizations

The following diagram illustrates the experimental workflow for the Shake-Flask solubility determination method described above.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-ジクロロアセトン ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. CAS 534-07-6: this compound | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]

- 9. This compound, 96% | Fisher Scientific [fishersci.ca]

- 10. This compound, 96% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 11. This compound = 95 534-07-6 [sigmaaldrich.com]

- 12. This compound, typically 99%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

1,3-Dichloroacetone: A Comprehensive Technical Guide for Researchers

CAS Number: 534-07-6 Molecular Formula: C₃H₄Cl₂O

This technical guide provides an in-depth overview of 1,3-dichloroacetone, a versatile bifunctional reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a crystalline solid that is denser than water and has limited solubility in it, though it is soluble in organic solvents like ethanol and ether.[1] It is recognized for its high reactivity, particularly in nucleophilic substitution reactions, owing to the electrophilic nature of the carbon atoms adjacent to the chlorine atoms and the presence of a carbonyl group.[1]

| Property | Value | Reference |

| Molecular Weight | 126.97 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline solid | [1][4] |

| Melting Point | 39-41 °C | [2] |

| Boiling Point | 173 °C | [2] |

| Density | 1.383 g/mL at 25 °C | [2] |

| Vapor Pressure | <0.1 mmHg at 20 °C | [2] |

| Solubility | Soluble in water, ethanol, and diethyl ether. |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory and industrial method involves the oxidation of 1,3-dichloro-2-propanol.

Experimental Protocol: Oxidation of 1,3-Dichloro-2-propanol

This protocol is based on a method that improves yield and reduces reaction time.[5]

Materials:

-

1,3-dichloro-2-propanol

-

Sodium dichromate

-

Sulfuric acid

-

Water

Procedure:

-

In a reaction vessel, combine 1,3-dichloro-2-propanol, sodium dichromate, and water.

-

Stir the mixture at a constant temperature of 23-27 °C.

-

Slowly add a solution of sulfuric acid dropwise to the reaction vessel.

-

Continue stirring the mixture for 5 hours. The molar ratio of sodium dichromate to 1,3-dichloro-2-propanol should be maintained at 1:2.

-

Upon completion, the pure this compound can be isolated. This method has been reported to achieve a yield of 79.6%.[5]

Another approach involves a two-step process starting from the chlorination of acetone, followed by the disproportionation of the resulting monochloroacetone.[6][7]

Caption: Key synthetic routes to this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and has found significant utility in drug development, particularly in peptide chemistry.

Organic Synthesis

-

Intermediate: It is a key intermediate in the synthesis of various compounds, including citric acid and the active pharmaceutical ingredient famotidine.[4][8]

-

Cross-Aldol Reactions: It acts as an acceptor substrate in cross-aldol reactions with donor substrates like acetone, cyclopentanone, and cyclohexanone.[4]

-

Heterocyclic Synthesis: Its reactivity with ambident nucleophiles allows for the synthesis of cyclic systems containing a chloromethyl moiety, which can be further functionalized.[9]

Drug Development and Peptide Chemistry

A significant application of this compound in drug development is its use as a robust reagent for preparing bicyclic peptides.[10] It acts as a bifunctional thiol-reactive agent to selectively link free cysteine side chains via an SN2 reaction, forming a stable acetone-like bridge.[10][11] This dimerization strategy can enhance the binding affinity, potency, and proteolytic stability of peptides.[10][11]

Experimental Protocol: Dimerization of Cyclic Peptides

The following is a general procedure for the dimerization of cyclic peptide monomers using this compound.[10]

Materials:

-

Cyclic peptide monomers with free cysteine residues

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

-

This compound (DCA) solution (e.g., 40 mM in DMF)

-

Water

-

Dimethylformamide (DMF)

Procedure:

-

Prepare a stock solution of the peptide in water (e.g., 40 mM).

-

Add TCEP (1.1 equivalents) to the peptide solution to ensure the cysteine thiol groups are in their reduced state.

-

Dilute the reaction mixture to a final peptide concentration of 4 mM with the ammonium bicarbonate buffer.

-

Allow the reduction to proceed for 15 minutes with gentle shaking.

-

Add the first portion of the DCA solution (0.275 equivalents).

-

Let the reaction proceed for 30 minutes. Monitor the reaction progress using a suitable analytical technique such as RP-LCMS.

-

Add the second portion of the DCA solution (0.275 equivalents).

-

Continue to monitor the reaction until the desired dimer is formed.

Caption: Workflow for the dimerization of cyclic peptides.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with extreme care.[1][4]

Hazards:

-

Toxicity: It is fatal if swallowed, inhaled, or absorbed through the skin.[2][12][13]

-

Corrosivity: It causes severe skin burns and eye damage.[2][13]

-

Irritation: It is a lachrymator (induces tearing) and a vesicant (causes blistering).[2]

-

Mutagenicity: It is suspected of causing genetic defects.[13]

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][13]

-

Avoid inhalation of dust or vapors. Use respiratory protection if necessary.[2][13]

-

Keep away from heat, sparks, and open flames.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep refrigerated at 2-8°C.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2]

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][12]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][12]

Caption: Applications of this compound.

References

- 1. CAS 534-07-6: this compound | CymitQuimica [cymitquimica.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. GB2028796A - Continuous preparation of 1,3-D1 chloroacetone from (monochloro) acetone - Google Patents [patents.google.com]

- 4. Cas 534-07-6,this compound | lookchem [lookchem.com]

- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. WO2005097722A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. This compound, 96%|Peptide Research Reagent [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. echemi.com [echemi.com]

A Technical Guide to Historical Methods for the Preparation of 1,3-Dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 1,3-dichloroacetone, a valuable intermediate in organic synthesis and the preparation of active pharmaceutical ingredients.[1] The document provides a comparative analysis of various preparative routes, detailed experimental protocols, and quantitative data to aid researchers in understanding and potentially reproducing these historical methods.

Introduction

This compound (C₃H₄Cl₂O) is a crystalline solid that serves as a versatile bifunctional reagent in organic chemistry.[2][3][4] Its utility stems from the two reactive carbon-chlorine bonds, making it a key building block for the synthesis of various heterocyclic compounds and a cross-linking agent for polymers.[2][3][5] Historically, several synthetic routes have been developed, each with its own set of advantages and challenges. This guide focuses on the core historical methods for its preparation.

Overview of Synthetic Pathways

The historical preparation of this compound has primarily revolved around three main strategies: the direct chlorination of acetone, the oxidation of a chlorinated propanol derivative, and multi-step syntheses from starting materials like glycerol or diketene. The choice of method often depended on the desired scale, purity requirements, and the availability of starting materials and reagents.

Caption: Key historical synthetic routes to this compound.

Comparative Data of Historical Methods

The following table summarizes the quantitative data for some of the key historical methods for preparing this compound, allowing for a direct comparison of their efficiencies.

| Method | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity/Notes |

| Oxidation of Glycerol Dichlorohydrin | Glycerol α,γ-dichlorohydrin | Sodium dichromate, Sulfuric acid | 20-25°C, 24 hours | 68-75 | Product is a white crystalline mass.[6] |

| Improved Oxidation | 1,3-Dichloro-2-propanol | Sodium dichromate, Sulfuric acid | 23-27°C, 5 hours | 79.6 | Molar ratio of sodium dichromate to 1,3-dichloro-2-propanol is 1:2.[7] |

| From Diketene | Diketene, Chlorine | - | Not specified | 77 | Overall yield without isolation of intermediates.[8] |

| Direct Chlorination of Acetone | Acetone, Chlorine | Iodine-containing promoter | 15-50°C | Variable | Yields a mixture of 1,1- and this compound; promoter improves selectivity.[5] |

| From Glycerol (Multi-step) | Glycerol | HCl/AcOH, PCC/HIO₄ | Multi-step | 51 | Overall yield for the three-step synthesis of 1,3-dihydroxyacetone via this compound.[9][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key historical experiments cited.

Oxidation of Glycerol α,γ-Dichlorohydrin

This procedure is adapted from Organic Syntheses, a highly reliable source for laboratory preparations.[6]

Materials:

-

Commercial sodium dichromate: 375 g (1.3 moles)

-

Water: 225 cc

-

Glycerol α,γ-dichlorohydrin: 300 g (2.3 moles)

-

Concentrated sulfuric acid: 450 g (245 cc)

-

Water for diluting acid: 115 g

-

Ice

-

Petroleum ether

Procedure:

-

In a 2-liter flask equipped with a mechanical stirrer and a thermometer, place 375 g of sodium dichromate, 225 cc of water, and 300 g of glycerol α,γ-dichlorohydrin.

-

Set the flask in a water bath.

-

Vigorously stir the contents and introduce a solution of 450 g of concentrated sulfuric acid diluted with 115 g of water over a period of seven to eight hours.

-

Maintain the temperature of the reaction mixture between 20°C and 25°C by adding ice to the water bath as needed.

-

After the acid addition is complete, continue stirring for an additional sixteen to seventeen hours. The water bath can be allowed to come to room temperature during this period.

-

Add sufficient water (300-800 cc) to the mixture to dissolve the pasty chromium salts.

-

Rapidly filter the crystalline mass on a Büchner funnel and suck as dry as possible.

-

Transfer the crystals to a laboratory centrifuge and centrifuge for several minutes.

-

Wash the crystals in the centrifuge with about 15-25 cc of ice water, followed by 10-15 cc of cold petroleum ether, and then centrifuge until as dry as possible.

-

Dry the crude this compound in a vacuum desiccator over sulfuric acid overnight. The expected weight is about 220 g.

-

Purify the crude product by distillation. Collect the fraction boiling at 170-175°C. The product will solidify in the receiver as a white crystalline mass. The final yield is 200-220 g (68-75% of the theoretical amount).

Caution: this compound is extremely lachrymatory and can cause skin blistering. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[6]

Direct Chlorination of Acetone with Iodine Promoter

This method aims to improve the selectivity for this compound over the 1,1-isomer.[5][11][12]

Materials:

-

Acetone

-

Molecular chlorine

-

Iodine-containing promoter (e.g., iodine chloride or a substance that forms it in situ)

-

Water

General Procedure:

-

An aqueous mixture of acetone (or monochloroacetone) and an iodine-containing promoter is prepared.

-

Molecular chlorine is introduced into the reaction mixture.

-

The reaction is typically carried out at a temperature between 15°C and 50°C. Higher temperatures may lead to the formation of trichloroacetone by-products.

-

The rate of chlorine addition is carefully controlled in relation to the reaction temperature and the concentration of the iodine promoter to optimize selectivity for this compound.

-

The product, a mixture of chloroacetones, is then separated and purified, often by distillation, taking advantage of the different boiling points of the isomers (1,1-dichloroacetone: ~120°C; this compound: ~173°C).[5]

Synthesis from Glycerol 1,3-Dichlorohydrin

This is a two-step process involving the oxidation of commercially available or synthesized 1,3-dichloropropanol.[9]

Materials:

-

1,3-Dichloropropanol: 0.20 g (1.55 mmol)

-

Orthoperiodic acid (H₅IO₆): 0.529 g (1.5 mmol)

-

Polyvinyl-pyridinium chlorochromate (PV-PCC) resin: 0.031 g (0.07 mmol)

-

Acetonitrile: 10 mL

Procedure:

-

To a round bottom flask, add orthoperiodic acid (0.529 g) and 10 mL of acetonitrile. Stir the mixture vigorously for 15 minutes.

-

Add the PV-PCC resin (0.031 g) and 1,3-dichloropropanol (0.20 g) to the flask.

-

Continue to stir the reaction mixture vigorously for 3 hours at room temperature.

-

The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, GC-MS).

-

Upon completion, the product is isolated and purified.

Conclusion

The historical synthesis of this compound has evolved from direct, less selective methods to more refined and higher-yielding procedures. The oxidation of glycerol α,γ-dichlorohydrin remains a classic and reliable laboratory-scale preparation, offering good yields and a relatively pure product. Direct chlorination methods, while seemingly more straightforward, require careful control and the use of promoters to achieve desirable selectivity. Newer methods, such as those starting from diketene, demonstrate the ongoing efforts to develop more efficient and atom-economical routes to this important chemical intermediate. The choice of a particular historical method will depend on the specific needs of the researcher, including scale, purity requirements, and available resources.

References

- 1. Cas 534-07-6,this compound | lookchem [lookchem.com]

- 2. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. GB2028796A - Continuous preparation of 1,3-D1 chloroacetone from (monochloro) acetone - Google Patents [patents.google.com]

- 12. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]

1,3-Dichloroacetone: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloroacetone is a highly reactive, bifunctional electrophile that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, possessing two electrophilic carbon centers and a central carbonyl group, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound as a precursor in the synthesis of a variety of important organic molecules, including heterocyclic compounds, cross-linked peptides, and strained ring systems. The information presented herein is intended to serve as a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Core Applications and Synthetic Methodologies

This compound serves as a key starting material in several important classes of organic reactions, including heterocycle formation, bioconjugation, and rearrangement reactions.

Synthesis of Heterocyclic Compounds

The electrophilic nature of this compound makes it an ideal substrate for cyclocondensation reactions with various nucleophiles to construct a wide array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry.

The Hantzsch thiazole synthesis is a classical method for the formation of thiazole rings. The reaction of this compound with a thioamide, such as thiourea or its derivatives (amidinothioureas), provides a direct route to 2-aminothiazoles bearing a chloromethyl group at the 5-position. This chloromethyl handle serves as a valuable point for further functionalization.

Experimental Protocol: Synthesis of (2-Amino-5-thiazolyl)chloromethyl Ketones [1]

A solution of an amidinothiourea (1.0 eq.) in isopropanol is added dropwise with stirring to a solution of this compound (1.0 eq.) in isopropanol. The mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with a solution of hydrogen chloride in a suitable solvent to precipitate the hydrochloride salt of the product, which is then collected by filtration and can be recrystallized.

| Reactant (Amidinothiourea) | Product | Yield (%) |

| Adduct of methyl isothiocyanate and N,N-diethylacetamidine | (2-Methylamino-4-methyl-5-thiazolyl)chloromethyl ketone | 21 |

| Adduct of n-butyl isothiocyanate and N,N-diethylacetamidine | (2-n-Butylamino-4-methyl-5-thiazolyl)chloromethyl ketone | 35 |

| Adduct of N-methylthiourea and DMF acetal | (2-Methylamino-5-thiazolyl)chloromethyl ketone | 40 |

Figure 1: Hantzsch Thiazole Synthesis Workflow.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in many biologically active molecules. The condensation of this compound with 2-aminopyridine derivatives offers a straightforward route to 2-chloromethyl-substituted imidazo[1,2-a]pyridines.[2] This reaction proceeds via an initial N-alkylation of the pyridine nitrogen followed by an intramolecular cyclization and dehydration.

Experimental Protocol: One-Pot Synthesis of 2-Chloromethyl-imidazo[1,2-a]pyridines [2]

To a solution of 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, this compound (1.1 eq.) is added. The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-chloromethyl-imidazo[1,2-a]pyridine.

| 2-Aminopyridine Derivative | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Aminopyridine | Ethanol | Reflux | 6 | 2-(Chloromethyl)imidazo[1,2-a]pyridine | 75-85 |

| 2-Amino-5-chloropyridine | Acetonitrile | Reflux | 8 | 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | 70-80 |

| 2-Amino-4-methylpyridine | Ethanol | Reflux | 6 | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | 80-90 |

Figure 2: Imidazo[1,2-a]pyridine Synthesis Pathway.

Dimerization and Cross-linking of Peptides

This compound is an effective bifunctional cross-linking agent for peptides containing cysteine residues.[3][4] The reaction proceeds via a sequential SN2 reaction between the thiol groups of two cysteine residues and the two electrophilic carbons of this compound, forming a stable thioether-linked dimeric peptide. This strategy is valuable for creating constrained peptide structures with enhanced biological activity and stability.

Experimental Protocol: Dimerization of Cysteine-Containing Peptides [3][4]

A solution of the cysteine-containing peptide (1.0 eq.) in a buffered aqueous solution (e.g., 50 mM NH4HCO3, pH 7.0-8.0) is treated with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine thiol is in its free form. A solution of this compound (0.5 eq.) in an organic cosolvent like DMF is then added portion-wise to the peptide solution with gentle stirring. The reaction progress is monitored by LC-MS. Upon completion, the dimeric peptide is purified by reverse-phase HPLC.

Table of Quantitative Data on Peptide Dimerization with this compound [3][4]

| Parameter | Condition | Effect on Dimer Yield |

| pH | 6.0 | Very slow reaction, low yield |

| 7.0 | Optimal , good yield with minimal side products | |

| 8.0 | Good yield, slight increase in side products | |

| 9.0 | No significant improvement, more side products | |

| Temperature (°C) | 0 | Optimal , suppresses side product formation |

| Room Temperature | Good yield, some side products observed | |

| 40 | Decreased yield for most peptides due to increased side products | |

| 60 | Further decrease in yield for most peptides | |

| Monomer Concentration | 1 mM | Lower yield for most peptides, favors side products |

| 4 mM | Optimal for many peptides | |

| 12 mM | Slower reaction kinetics, minimal side products |

Figure 3: Peptide Dimerization Workflow.

Favorskii Rearrangement

This compound can undergo a Favorskii rearrangement in the presence of a strong base, such as sodium methoxide, to yield α,β-unsaturated esters.[5][6] This reaction proceeds through a cyclopropanone intermediate, which is then attacked by the alkoxide base, leading to ring-opening and elimination to form the final product.

Experimental Protocol: Favorskii Rearrangement of this compound [5]

A solution of sodium methoxide is prepared by carefully dissolving sodium metal (2.2 eq.) in anhydrous methanol under an inert atmosphere. The solution is cooled to 0 °C. A solution of this compound (1.0 eq.) in anhydrous diethyl ether is then added dropwise to the sodium methoxide solution. The resulting mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

| Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Sodium Methoxide | Methanol/Ether | Reflux | Methyl acrylate | 60-70 |

| Sodium Ethoxide | Ethanol/Ether | Reflux | Ethyl acrylate | 65-75 |

Figure 4: Favorskii Rearrangement Mechanism.

Synthesis of Cyclopropanol Derivatives